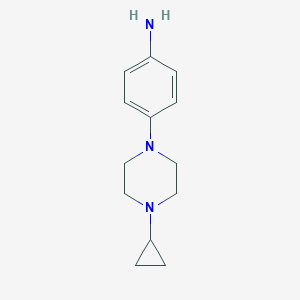

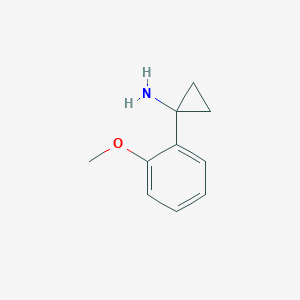

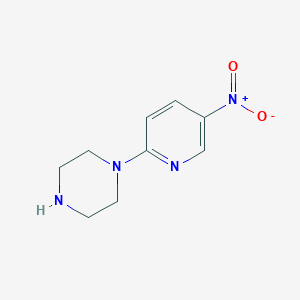

![molecular formula C18H21NO3 B182045 4-[(1-Adamantylcarbonyl)amino]benzoic acid CAS No. 62144-92-7](/img/structure/B182045.png)

4-[(1-Adamantylcarbonyl)amino]benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(1-Adamantylcarbonyl)amino]benzoic acid is a compound with the molecular formula C18H21NO3 . It contains a total of 46 bonds, including 25 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 4-[(1-Adamantylcarbonyl)amino]benzoic acid is characterized by a carboxylic acid group attached to a benzene ring, which is further connected to an adamantylcarbonyl group via an amide linkage .科学研究应用

Proteomics Research

4-[(1-Adamantylcarbonyl)amino]benzoic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in the identification and quantification of proteins and their modifications. The ability to modify proteins with this compound allows researchers to study protein-protein interactions and the dynamics of protein complexes in various biological processes .

Medicinal Chemistry

In medicinal chemistry, 4-[(1-Adamantylcarbonyl)amino]benzoic acid serves as a building block for the synthesis of potential therapeutic agents. Its adamantyl group is known for improving pharmacokinetic properties of drugs, such as increasing lipophilicity and enhancing membrane permeability. This can lead to the development of new drugs with better absorption and bioavailability .

Biotechnology Applications

Biotechnological applications of this compound include its use as a precursor in the synthesis of complex molecules. It can be incorporated into larger molecular structures that are designed for specific functions, such as targeted drug delivery systems or as part of biosensors that detect biological markers of diseases .

Materials Science

In materials science, 4-[(1-Adamantylcarbonyl)amino]benzoic acid can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers to alter their interaction with other substances, which is crucial in creating specialized coatings or adhesives with improved performance characteristics .

Environmental Science

This compound’s role in environmental science is emerging, particularly in the development of environmentally friendly materials. Its unique chemical structure could be exploited to create biodegradable plastics or as a component in the design of low-toxicity agricultural chemicals that help reduce environmental pollution .

Analytical Chemistry

Analytical chemists may use 4-[(1-Adamantylcarbonyl)amino]benzoic acid as a standard or reference compound in chromatography and mass spectrometry. These techniques are essential for the qualitative and quantitative analysis of complex mixtures, and having reliable standards is key for accurate measurements .

Pharmacology

Pharmacological research with 4-[(1-Adamantylcarbonyl)amino]benzoic acid involves studying its effects on biological systems. It could be used to understand the metabolic pathways of similar compounds or to develop new pharmacological assays that can screen for activity against various targets, such as enzymes or receptors .

Agriculture

In agriculture, research into 4-[(1-Adamantylcarbonyl)amino]benzoic acid could lead to the development of new pesticides or growth regulators. Its structural components might interact with specific biological pathways in plants or pests, offering a way to enhance crop yields or protect against infestations .

属性

IUPAC Name |

4-(adamantane-1-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c20-16(21)14-1-3-15(4-2-14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUAHMQUGGEWOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400917 |

Source

|

| Record name | 4-[(1-adamantylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-Adamantylcarbonyl)amino]benzoic acid | |

CAS RN |

62144-92-7 |

Source

|

| Record name | 4-[(1-adamantylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

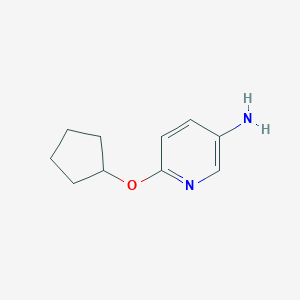

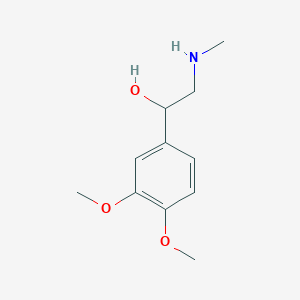

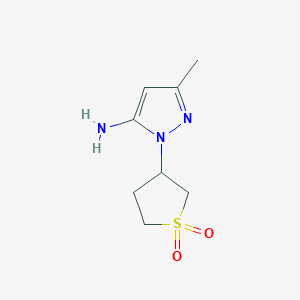

![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

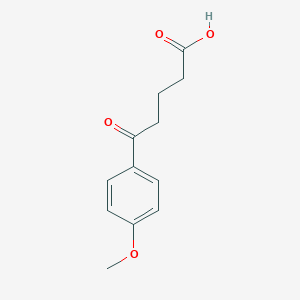

![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)